molecular formula C8H15NO2 B1444472 Methyl cis-2-methylpiperidine-5-carboxylate CAS No. 1009376-78-6

Methyl cis-2-methylpiperidine-5-carboxylate

Cat. No. B1444472
M. Wt: 157.21 g/mol
InChI Key: AJUGGHOVBBTHCD-NKWVEPMBSA-N
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Description

“Methyl cis-2-methylpiperidine-5-carboxylate” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is typically in a liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (3S,6R)-6-methyl-3-piperidinecarboxylate . The InChI code is 1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 .


Physical And Chemical Properties Analysis

“Methyl cis-2-methylpiperidine-5-carboxylate” is a liquid at room temperature . More detailed physical and chemical properties could not be found from the web search results.

Scientific Research Applications

Understanding DNA Methylation and Its Role in Human Disease

Research on DNA methylation, an epigenetic modification affecting gene expression, highlights its importance in understanding human diseases. One study delves into the various assays used to study DNA methylation, underscoring the significance of sequencing-based approaches for epigenetic dysregulation analysis in diseases (Ulahannan & Greally, 2015). This study emphasizes the complexity of DNA methylation and its implications for disease pathogenesis, providing a basis for exploring the applications of methyl cis-2-methylpiperidine-5-carboxylate in epigenetic research.

DNA Methyltransferase Inhibitors in Cancer Treatment

The study of DNA methyltransferase inhibitors showcases the therapeutic potential of targeting epigenetic modifications in cancer. Research highlights the development and clinical testing of nucleoside analogs like 5-azacytidine and 5-aza-2'-deoxycytidine, demonstrating their effectiveness in reactivating tumor suppressor genes through the inhibition of DNA hypermethylation (Goffin & Eisenhauer, 2002). This area of study provides insights into how methyl cis-2-methylpiperidine-5-carboxylate could be explored for its potential DNA methylation-modulating properties.

Novel Object Recognition and Cognitive Impairment

Exploring the mechanisms of cognitive impairment in schizophrenia, a study on novel object recognition (NOR) in rodents reveals the potential for new therapeutic strategies. This research elucidates the relationship between certain drugs, including atypical antipsychotics, and improvements in NOR, suggesting avenues for the prevention or treatment of cognitive impairments (Rajagopal et al., 2014). The study's findings on NOR and cognitive processes may inform research into the neuropharmacological applications of methyl cis-2-methylpiperidine-5-carboxylate.

Safety And Hazards

The safety information available indicates that this compound may be hazardous. Precautionary measures include avoiding breathing in mist or vapors and using only in well-ventilated areas . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

properties

IUPAC Name

methyl (3R,6S)-6-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUGGHOVBBTHCD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cis-2-methylpiperidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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